Cancer Selectivity Index: Mansonin (SI 24.26) vs. Strebloside (SI 1.00) and Cisplatin (SI 1.09)
In a comparative cytotoxicity panel against four human cancer cell lines (HL60, A549, AZ521, SKBR3) and the normal lung fibroblast line WI38, mansonin (compound 8) exhibited the highest selectivity index (SI = WI38 IC₅₀ / A549 IC₅₀) of 24.26 among all ten compounds tested [1]. This was 24.3-fold higher than strebloside (compound 5, SI = 1.00), 3.0-fold higher than compound 6 (SI = 8.00), 1.6-fold higher than compound 7 (SI = 15.00), and 22.3-fold higher than the clinical chemotherapeutic cisplatin (SI = 1.09) [1]. The high SI indicates that mansonin is approximately 24 times more toxic to A549 cancer cells than to WI38 normal fibroblasts, whereas strebloside and cisplatin show essentially no discrimination between cancerous and normal cells [1].
| Evidence Dimension | Selectivity Index: WI38 (normal fibroblast) IC₅₀ / A549 (lung adenocarcinoma) IC₅₀ |
|---|---|
| Target Compound Data | Mansonin (8): WI38 IC₅₀ = 8.25 μM, A549 IC₅₀ = 0.34 μM; SI = 24.26 |
| Comparator Or Baseline | Strebloside (5): SI = 1.00; Compound 6: SI = 8.00; Compound 7: SI = 15.00; Compound 4: SI = 1.50; Cisplatin: SI = 1.09 |
| Quantified Difference | Mansonin SI is 24.3× higher than strebloside, 3.0× higher than compound 6, 1.6× higher than compound 7, and 22.3× higher than cisplatin |
| Conditions | MTT assay, 48 h exposure, quintuple determinations, mean ± SD (n=3) |
Why This Matters
For researchers studying cancer-selective cardenolide mechanisms or screening for compounds with reduced normal-tissue toxicity, mansonin provides the highest discrimination between malignant and non-malignant cells documented within the Streblus asper glycoside panel, a critical differentiator for experimental design where therapeutic window is a primary endpoint.
- [1] Miao D, Zhang T, Xu J, Ma C, Liu W, Kikuchi T, Akihisa T, Abe M, Feng F, Zhang J. Three new cardiac glycosides obtained from the roots of Streblus asper Lour. and their cytotoxic and melanogenesis-inhibitory activities. RSC Advances. 2018;8(35):19570–19579. Table 3, lines 262–277. View Source
